Cas no 23408-05-1 (tert-butyl 2-hydroxybenzoate)

Tert-butyl 2-hydroxybenzoate is a benzoate ester derivative characterized by the presence of a tert-butyl group and a hydroxyl substituent on the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its tert-butyl moiety enhances steric hindrance, potentially improving stability and selectivity in certain reactions. The hydroxyl group offers a reactive site for further functionalization, making it a versatile building block. The compound exhibits moderate solubility in organic solvents, facilitating its use in various synthetic applications. Its structural features make it valuable for researchers developing complex molecular architectures.
tert-butyl 2-hydroxybenzoate structure
tert-butyl 2-hydroxybenzoate structure
Product Name:tert-butyl 2-hydroxybenzoate
CAS No:23408-05-1
MF:C11H14O3
MW:194.227063655853
CID:1414296
PubChem ID:11424104
Update Time:2025-10-11

tert-butyl 2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 2-hydroxybenzoate
    • Z1171190403
    • SCHEMBL39310
    • Salicylic acid, tert.-butyl ester
    • F97589
    • salicylic acid t-butyl ester
    • Tert-butyl2-hydroxybenzoate
    • DTXSID80465411
    • EN300-135621
    • 2-Hydroxy-benzoic acid tert-butyl ester
    • SY156646
    • DB-327433
    • MFCD19600053
    • 23408-05-1
    • t-Butyl 2-hydroxybenZoate
    • AKOS013211644
    • tert-butyl salicylate
    • CS-0308845
    • t-Butyl Salicylate
    • Inchi: 1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3
    • InChI Key: QAZYGHLQQPTQAX-UHFFFAOYSA-N
    • SMILES: CC(OC(C1C(O)=CC=CC=1)=O)(C)C

Computed Properties

  • Exact Mass: 194.09432
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 257.7±13.0 °C at 760 mmHg
  • Flash Point: 99.7±12.6 °C
  • PSA: 46.53
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

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Additional information on tert-butyl 2-hydroxybenzoate

Introduction to Tert-butyl 2-hydroxybenzoate (CAS No. 23408-05-1)

Tert-butyl 2-hydroxybenzoate, with the chemical formula C₁₁H₁₄O₃ and a CAS number of 23408-05-1, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester derivative of 2-hydroxybenzoic acid is widely recognized for its versatile applications, ranging from fragrances and cosmetics to potential therapeutic uses. The compound's unique structural properties, characterized by the presence of a tert-butyl group and a hydroxyl moiety, make it a subject of interest for various scientific investigations.

In recent years, the study of tert-butyl 2-hydroxybenzoate has been extensively explored due to its potential benefits in multiple domains. One of the most notable areas of research has been its application in pharmaceutical formulations. The compound's ability to act as an antioxidant has been a focal point for scientists aiming to develop novel drug delivery systems. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders.

Recent studies have demonstrated that tert-butyl 2-hydroxybenzoate exhibits significant antioxidant properties, primarily due to its hydroxyl group, which can scavenge free radicals effectively. This property has led researchers to investigate its potential role in preventing cellular damage and reducing inflammation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the production of reactive oxygen species (ROS) in vitro, suggesting its potential as a protective agent against oxidative damage.

Beyond its antioxidant capabilities, tert-butyl 2-hydroxybenzoate has also been explored for its antimicrobial properties. Research indicates that the compound can inhibit the growth of various bacteria and fungi, making it a promising candidate for use in antimicrobial formulations. This finding is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

The cosmetic industry has also recognized the potential of tert-butyl 2-hydroxybenzoate due to its stability and compatibility with skin tissues. It is often incorporated into skincare products as an additive to enhance their antioxidant and anti-inflammatory effects. The compound's ability to protect against UV-induced damage has further solidified its role in sunscreens and other photoprotective formulations.

In terms of synthetic chemistry, tert-butyl 2-hydroxybenzoate serves as an important intermediate in the production of more complex molecules. Its structural framework allows for further functionalization, enabling chemists to design derivatives with tailored properties. For example, researchers have utilized tert-butyl 2-hydroxybenzoate as a precursor in the synthesis of biodegradable polymers, which have applications in drug delivery systems and biomedicine.

The pharmacokinetic profile of tert-butyl 2-hydroxybenzoate has been another area of interest. Studies have shown that the compound exhibits good bioavailability when administered orally or topically. This characteristic makes it suitable for use in various pharmaceutical formulations, including oral medications and transdermal patches. Additionally, its low toxicity profile suggests that it can be used safely at therapeutic concentrations without significant side effects.

Recent advancements in analytical techniques have enabled more precise characterization of tert-butyl 2-hydroxybenzoate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating its molecular structure and understanding its interactions with biological targets. These insights have facilitated the development of more effective derivatives with enhanced pharmacological properties.

The environmental impact of tert-butyl 2-hydroxybenzoate has also been considered in recent research. Studies have evaluated its biodegradability and ecotoxicity to assess its environmental footprint. Fortunately, preliminary findings suggest that the compound is relatively stable but can be degraded under certain conditions, indicating that it poses minimal risk to aquatic ecosystems when used responsibly.

In conclusion, tert-butyl 2-hydroxybenzoate (CAS No. 23408-05-1) is a multifaceted compound with diverse applications in pharmaceuticals, cosmetics, and synthetic chemistry. Its antioxidant, antimicrobial, and photoprotective properties make it a valuable component in various formulations. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern science and industry.

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